

Ephenidine hydrochloride CAS number and molecular formula

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Compound of Interest

Compound Name: *Ephenidine hydrochloride*

Cat. No.: *B161147*

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In-Depth Technical Guide: Ephenidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephenidine, scientifically known as N-ethyl-1,2-diphenylethan-1-amine, is a dissociative anesthetic and a member of the diarylethylamine class. As a research chemical, it has garnered attention for its potent and selective antagonism of the N-Methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of **Ephenidine hydrochloride**, including its chemical properties, synthesis, pharmacological profile, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

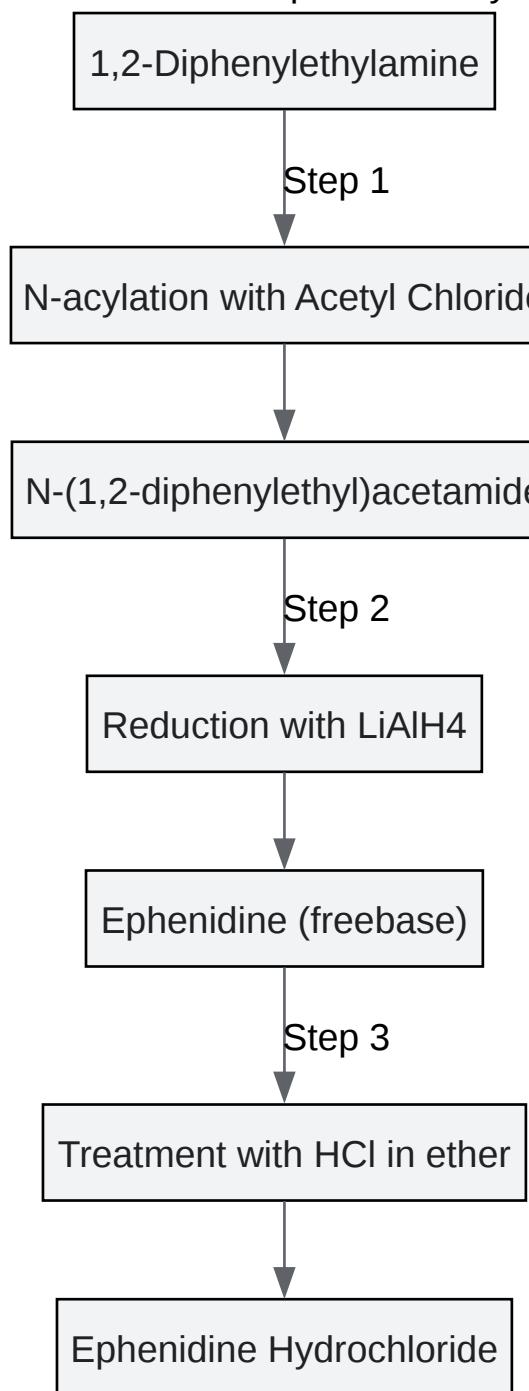
Ephenidine hydrochloride is the salt form of the parent compound, Ephenidine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it suitable for research applications.

Identifier	Ephenidine	Ephenidine Hydrochloride
CAS Number	60951-19-1 [1] [2]	6272-97-5 [1] [3]
Molecular Formula	$C_{16}H_{19}N$ [1] [2]	$C_{16}H_{19}N \bullet HCl$ [3]
Molecular Weight	225.33 g/mol [2]	261.8 g/mol [3]
IUPAC Name	N-ethyl-1,2-diphenylethan-1-amine [1] [2]	N-ethyl-1,2-diphenylethan-1-amine hydrochloride

Synthesis

The synthesis of **Ephenidine hydrochloride** typically involves the formation of the core 1,2-diphenylethylamine structure followed by N-alkylation and subsequent conversion to the hydrochloride salt. A common synthetic approach starts from 1,2-diphenylethylamine. While various methods exist, a representative synthetic pathway is outlined below.

Synthesis Workflow for Ephenedine Hydrochloride

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A representative synthesis workflow for **Ephenedine Hydrochloride**.

Pharmacological Profile

Ephenidine is a potent and selective NMDA receptor antagonist, acting at the phencyclidine (PCP) binding site within the ion channel. Its mechanism of action is as an uncompetitive, voltage-dependent channel blocker, similar to other dissociative anesthetics like ketamine.

Receptor Binding Affinity

The binding affinity of Ephenidine for various receptors and transporters has been determined through radioligand binding assays. The data highlights its high affinity for the NMDA receptor and weaker interactions with monoamine transporters and sigma receptors.

Receptor/Transporter	Ligand	K _i (nM)
NMDA Receptor (PCP site)	[³ H]MK-801	66.4[4]
Dopamine Transporter (DAT)	-	379[1]
Norepinephrine Transporter (NET)	-	841[1]
Sigma-1 Receptor (σ ₁)	-	629[1]
Sigma-2 Receptor (σ ₂)	-	722[1]

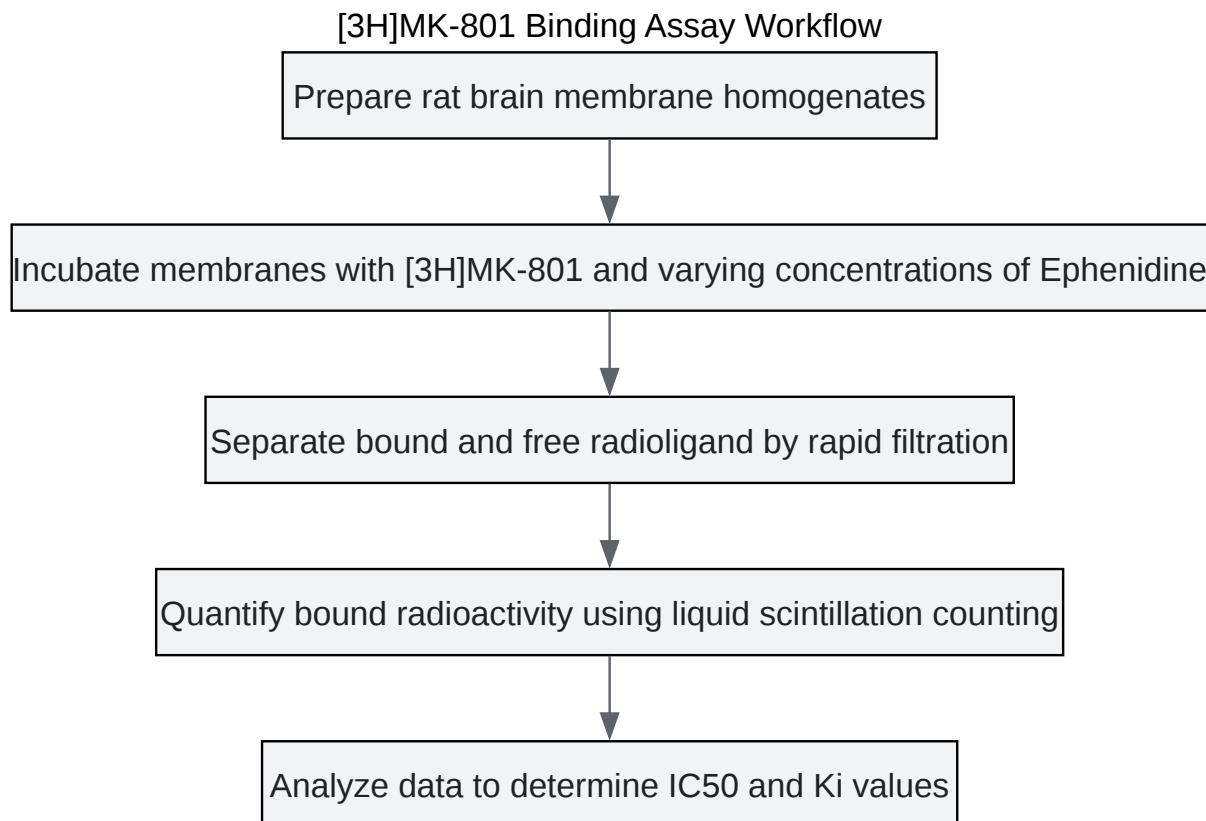
Electrophysiological Effects

Electrophysiological studies have further elucidated the functional antagonism of NMDA receptors by Ephenidine. In whole-cell patch-clamp recordings from rat hippocampal pyramidal cells, Ephenidine has been shown to block NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in a voltage-dependent manner. Furthermore, it effectively inhibits the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Experimental Protocols

[³H]MK-801 Radioligand Binding Assay

This protocol is designed to determine the binding affinity of Ephenidine for the PCP site of the NMDA receptor.



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Workflow for the $[^3\text{H}]$ MK-801 radioligand binding assay.

Methodology:

- Membrane Preparation: Rat forebrains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands.
- Binding Assay: The membrane homogenate is incubated with a fixed concentration of $[^3\text{H}]$ MK-801 and a range of concentrations of the test compound (Ephenidine). Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801 or PCP).
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are washed with ice-cold buffer

to remove unbound radioactivity.

- **Scintillation Counting:** The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the IC_{50} value (the concentration of Ephenidine that inhibits 50% of [3H]MK-801 binding). The K_i value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

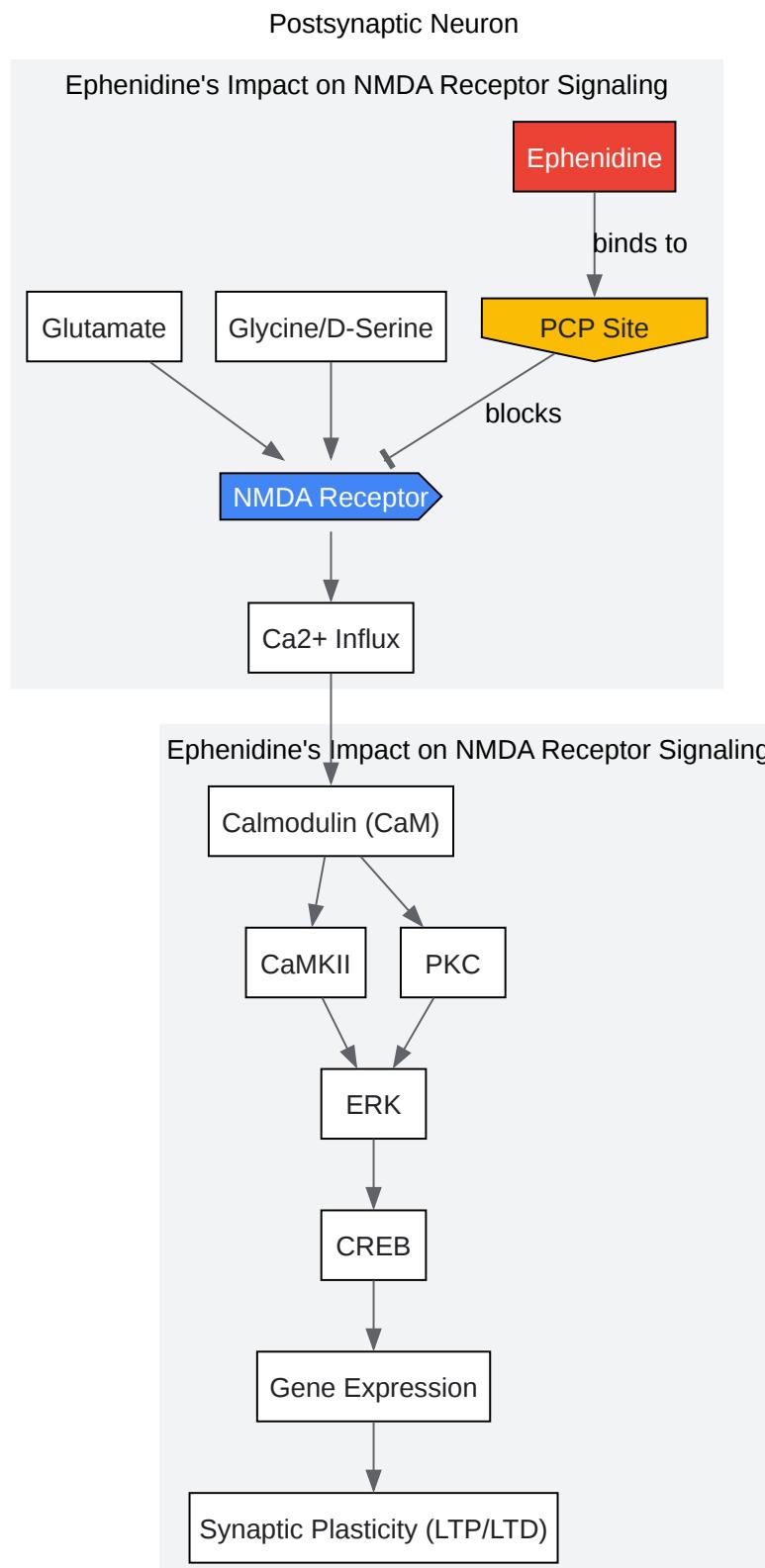
This protocol is used to measure the effect of Ephenidine on NMDA receptor-mediated currents in neurons.

Methodology:

- **Slice Preparation:** Acute brain slices (e.g., from the hippocampus) are prepared from rodents.
- **Recording Setup:** Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Neurons are visualized using a microscope with infrared differential interference contrast (IR-DIC) optics.
- **Patching:** A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
- **Data Acquisition:** NMDA receptor-mediated EPSCs are evoked by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor antagonists. The cell is voltage-clamped, and the resulting currents are recorded.
- **Drug Application:** Ephenidine is applied to the slice via the perfusion system at known concentrations. The effect on the amplitude and kinetics of the NMDA receptor-mediated EPSCs is measured.

Signaling Pathways

The primary pharmacological action of Ephenidine is the blockade of NMDA receptors, which are ligand-gated ion channels permeable to Ca^{2+} . By inhibiting the influx of Ca^{2+} into the postsynaptic neuron, Ephenidine disrupts downstream signaling cascades that are crucial for synaptic plasticity and other cellular functions.



Blockade of the NMDA receptor by Ephenidine leads to a reduction in the activation of key downstream effectors such as Calmodulin (CaM), Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and the Extracellular signal-regulated kinase (ERK). This ultimately affects the phosphorylation of transcription factors like CREB, leading to altered gene expression and impaired synaptic plasticity.[5]

Metabolism

The metabolism of Ephenidine has been studied in rats and involves several key pathways:

- N-oxidation: Oxidation of the nitrogen atom in the ethylamino group.
- N-dealkylation: Removal of the ethyl group.
- Hydroxylation: Addition of hydroxyl groups to the benzyl and phenyl rings. The phenyl ring is typically hydroxylated after N-dealkylation.
- Conjugation: The resulting hydroxy metabolites can be further conjugated with glucuronic acid or sulfate, and dihydroxy metabolites may be methylated.[1]

Conclusion

Ephenidine hydrochloride is a potent and selective NMDA receptor antagonist with a well-defined pharmacological profile. This technical guide provides essential information for researchers and drug development professionals working with this compound. The detailed chemical data, synthesis overview, pharmacological properties, and experimental protocols serve as a valuable resource for further investigation into the therapeutic potential and neurobiological effects of Ephenidine and related diarylethylamines.

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